molecular formula C20H24N4O6S B2414696 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide CAS No. 897610-70-7

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide

Cat. No.: B2414696
CAS No.: 897610-70-7
M. Wt: 448.49
InChI Key: LOOSIXFYIWIFEV-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically proceeds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s sulfonyl and nitro groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, while the nitro group contributes to its potential as an inhibitor of various enzymes.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-30-19-7-5-17(6-8-19)22-10-12-23(13-11-22)31(28,29)14-9-21-20(25)16-3-2-4-18(15-16)24(26)27/h2-8,15H,9-14H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOSIXFYIWIFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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